3-Chloro-3',4'-(ethylenedioxy)benzophenone
Overview
Description
3-Chloro-3',4'-(ethylenedioxy)benzophenone, also known as 3,4'-EDB, is a chlorinated aromatic compound that is widely used in a variety of applications, including pharmaceuticals, dyes, and fragrances. It is also used in the synthesis of other compounds, such as benzodiazepines and phenothiazines. 3,4'-EDB is a white crystalline solid with a melting point of approximately 130 °C and a boiling point of approximately 250 °C. It is soluble in organic solvents, such as ethanol and ether, and slightly soluble in water.
Scientific Research Applications
Environmental Degradation and Toxicity
Ozonation in Aqueous Solution : Benzophenone-3 (BP-3), a chemical similar to 3-Chloro-3',4'-(ethylenedioxy)benzophenone, when exposed to ozonation in aqueous solutions, undergoes degradation. The study found that higher ozone doses increase the solution's toxicity due to the formation of more degradation intermediates. This suggests that ozonation alone might not be an effective approach for the degradation of BP-3 in environmental contexts (Guo et al., 2016).
Degradation by Potassium Permanganate : The chemical oxidation process of BP-3 by potassium permanganate was investigated, revealing that factors like pH, oxidant dose, and water quality significantly influence BP-3's degradation efficiency. This study also highlighted the potential of potassium permanganate as a promising technique for BP-3 removal, suggesting its application in water treatment to mitigate endocrine-disrupting effects (Cao et al., 2021).
Human and Ecological Health Impacts
- Reproductive Toxicity : A comprehensive review on the reproductive toxicity of BP-3, a compound structurally related to this compound, revealed its potential endocrine-disrupting effects. The review suggests that high levels of BP-3 exposure could be linked to alterations in birth weights and gestational ages, indicating the need for further standardized studies to better understand its impact on human and ecological health (Ghazipura et al., 2017).
Photocatalytic Degradation
- Photocatalytic Degradation Using TiO2-Based Catalysts : Studies on photocatalytic degradation of BP-3 using TiO2-based catalysts such as PbO/TiO2 and Sb2O3/TiO2 have shown promising results for the removal of BP-3 from water. These catalysts were synthesized using a hydrothermal method and were found to be effective under optimized conditions, suggesting their potential application in water treatment processes to mitigate the environmental and health risks associated with BP-3 and potentially similar compounds (Wang et al., 2019).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that nucleophilic addition of a carbonyl with an amine can form an unstable carbinolamine . This could be a possible interaction mechanism for this compound.
Biochemical Pathways
Similar compounds have been involved in oxidative cross-coupling via dioxygen activation with indoles .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Chloro-3’,4’-(ethylenedioxy)benzophenone . Factors such as temperature, pH, and the presence of other compounds can affect its stability and activity.
properties
IUPAC Name |
(3-chlorophenyl)-(2,3-dihydro-1,4-benzodioxin-6-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO3/c16-12-3-1-2-10(8-12)15(17)11-4-5-13-14(9-11)19-7-6-18-13/h1-5,8-9H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZRDGRBGZYFFTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)C3=CC(=CC=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30388126 | |
Record name | 3-CHLORO-3',4'-(ETHYLENEDIOXY)BENZOPHENONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30388126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
727994-89-0 | |
Record name | 3-CHLORO-3',4'-(ETHYLENEDIOXY)BENZOPHENONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30388126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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